molecular formula C5H11NaO2S B8057312 Sodium 2,2-dimethylpropylsulfinate

Sodium 2,2-dimethylpropylsulfinate

Cat. No.: B8057312
M. Wt: 158.20 g/mol
InChI Key: KLBOBKWDKHOXNX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,2-dimethylpropylsulfinate (CAS: Not explicitly provided in evidence) is an organosulfur compound with the general formula $ \text{C}5\text{H}{11}\text{SO}2\text{Na} $. It belongs to the class of sulfinate salts, characterized by the sulfinate ($ \text{R-SO}2^- $) anion paired with a sodium cation. Applications may include use as a nucleophile in organic synthesis or as a stabilizing agent in industrial processes.

Properties

IUPAC Name

sodium;2,2-dimethylpropane-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S.Na/c1-5(2,3)4-8(6)7;/h4H2,1-3H3,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOBKWDKHOXNX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2,2-dimethylpropylsulfinate can be synthesized through the reaction of 2,2-dimethylpropylsulfinic acid with sodium hydroxide. The reaction typically involves dissolving the sulfinic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to neutralize the acid, forming the sodium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same neutralization reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,2-dimethylpropylsulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonates, thiols, and various organosulfur compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

Sodium sulfinates serve as important intermediates in organic synthesis due to their ability to participate in S–S, N–S, and C–S bond-forming reactions. They are utilized for the preparation of various organosulfur compounds, which are valuable in pharmaceuticals and agrochemicals .

Key Reactions Involving Sodium 2,2-Dimethylpropylsulfinate:

  • Formation of Sulfonamides : Reacting sodium sulfinates with amines to produce sulfonamides, which are important in medicinal chemistry.
  • Alkylation Reactions : Serving as alkylating agents in the synthesis of complex organic molecules.

Material Science Applications

In material science, this compound is used as a dopant and a protonating agent for conducting polymers. These polymers find applications in:

  • Electronics : Used in the fabrication of sensors and conductive coatings.
  • Coatings and Adhesives : Enhancing the properties of paints and adhesives through improved adhesion and durability.

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications. Research indicates that this compound may exhibit antimicrobial properties and could be useful in treating infections .

Case Study: Antibacterial Activity

A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antibacterial agents.

Environmental Applications

Sodium sulfinates are also being investigated for their role in environmental chemistry:

  • Water Treatment : Acting as flocculants to remove contaminants from water.
  • Soil Remediation : Used to enhance the degradation of pollutants through redox reactions.

Comparison of Sodium Sulfinates in Organic Synthesis

CompoundSynthesis MethodKey Application
This compoundReaction with sulfur dioxideOrganic synthesis
Sodium BenzenesulfonateSulfonation of benzeneSurfactants
Sodium PhenylsulfinateReaction with phenolPharmaceutical intermediates

Mechanism of Action

The mechanism by which sodium 2,2-dimethylpropylsulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including C-H activation and C-C bond formation. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights compounds with structural or functional similarities, though none explicitly match sodium 2,2-dimethylpropylsulfinate. Key comparisons are drawn based on substituents, functional groups, and regulatory data:

Table 1: Comparative Analysis of this compound and Related Compounds

Property This compound O-2,2-Dimethylpropyl Methylphosphonothioic Acid, Dicyclohexylammonium Salt (2S)-2,5-Diaminopentanamide Dihydrochloride
Molecular Formula $ \text{C}5\text{H}{11}\text{SO}_2\text{Na} $ (inferred) $ \text{C}6\text{H}{14}\text{O}2\text{PS}.\text{C}8\text{H}_{12}\text{N} $ $ \text{C}5\text{H}{13}\text{N}_3\text{O}.2\text{HCl} $
Functional Group Sulfinate ($ \text{R-SO}_2^- $) Phosphonothioate ($ \text{R-P(O)(S)-O}^- $) Diaminocarboxamide
Alkyl Substituent 2,2-Dimethylpropyl (neopentyl) 2,2-Dimethylpropyl None (linear pentyl chain)
Solubility Likely polar solvent-soluble Not reported; complex structure suggests limited solubility Not classified
Hazard Classification Not available in evidence Schedule 2B04 (regulated precursor) Non-hazardous (per GHS)
Regulatory Status Not reported HS code 2930.90 EC1272/08 compliant

Key Observations

Functional Group Differences: Sulfinates ($ \text{R-SO}_2^- $) are stronger nucleophiles compared to phosphonothioates ($ \text{R-P(O)(S)-O}^- $) due to the higher electronegativity of sulfur and oxygen. This makes sulfinates more reactive in substitution reactions . The diaminopentanamide derivative lacks sulfur or phosphorus, rendering it biologically active but chemically distinct .

Steric Effects: Both this compound and the phosphonothioate in feature the bulky 2,2-dimethylpropyl group. This branching likely reduces hydrolysis rates and enhances stability in acidic environments compared to linear-chain analogs.

The diaminopentanamide compound is classified as non-hazardous, but its toxicological properties remain understudied .

Research Findings and Limitations

  • Synthetic Utility: Phosphonothioates with 2,2-dimethylpropyl groups (e.g., ) are intermediates in nerve agent antidotes, suggesting sulfinates could serve analogous roles in medicinal chemistry.
  • Data Gaps: No direct studies on this compound’s reactivity, toxicity, or industrial applications are cited in the evidence. Precautionary measures for handling (e.g., avoiding inhalation ) should be extrapolated to sulfinates until specific data emerges.

Biological Activity

Sodium 2,2-dimethylpropylsulfinate is a sulfonate compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, toxicity profiles, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonate group attached to a branched alkyl chain. Its chemical formula can be represented as C5H13NaO2SC_5H_{13}NaO_2S. The compound exhibits properties typical of sulfonates, such as solubility in water and the ability to act as a surfactant.

Biological Activity

1. Toxicity Profile

Research indicates that this compound has low acute toxicity. In rodent studies, the no-observed-adverse-effect levels (NOAELs) were established at 240 mg/kg for rats and 727 mg/kg for mice when administered orally, suggesting a favorable safety profile at these doses . Dermal exposure studies also indicated limited absorption and minimal toxicity, supporting its potential use in various applications without significant health risks.

2. Antioxidant Properties

Sodium sulfinates, including this compound, have been investigated for their antioxidant capabilities. These compounds can scavenge free radicals and exhibit protective effects against oxidative stress. A study highlighted that sodium sulfinates could effectively reduce oxidative damage in cellular models, indicating their potential role in preventing diseases associated with oxidative stress .

3. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

  • Antioxidant Effects : A study published in FEBS Letters demonstrated that sodium sulfinates could mitigate oxidative damage in cultured cells. The results indicated a significant reduction in markers of oxidative stress when treated with this compound compared to untreated controls .
  • Antimicrobial Efficacy : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Toxicity NOAEL: 240 mg/kg (rats), 727 mg/kg (mice)
Antioxidant Reduces oxidative stress markers in cell cultures
Antimicrobial Effective against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,2-dimethylpropylsulfinate
Reactant of Route 2
Sodium 2,2-dimethylpropylsulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.